![molecular formula C12H15N5O3S B2561501 2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide CAS No. 377050-78-7](/img/structure/B2561501.png)

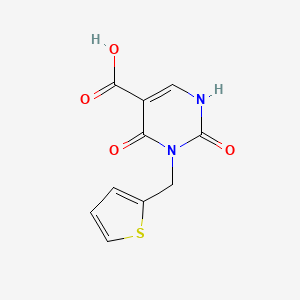

2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

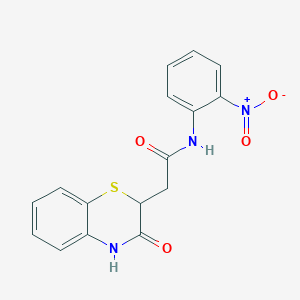

The compound “2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide” is a chemical compound with the molecular formula C12H15N5O3S. It belongs to the class of organic compounds known as xanthines .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 370.371 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.Applications De Recherche Scientifique

Fluorescent Probes for Detection in Environmental Samples

Research on compounds structurally related to the query indicates applications as fluorescent probes. For example, a study utilized dansylacetamidooxyamine, a compound with a sulfanyl acetamide group, as a molecular probe for trace measurement of carbonyl compounds in water samples. This method showed sensitivity for detecting formaldehyde and other carbonyls at very low concentrations, demonstrating utility in environmental monitoring and analysis (Houdier et al., 2000).

Cryopreservation of Biological Specimens

Another structurally related compound, dimethyl-acetamide, has been evaluated as a cryoprotectant for rainbow trout spermatozoa. The study found that dimethyl-acetamide offered significant improvements over conventional cryoprotectants like dimethyl sulfoxide, suggesting its potential in the cryopreservation of biological specimens (Mcniven et al., 1993).

Solid Phase Synthesis

Compounds with sulfanyl acetamide functionalities have been explored in solid-phase synthesis, providing a method for the efficient construction of heterocyclic products such as oxindoles. This approach leverages the sulfur link to resin, enabling traceless cleavage of the heterocyclic products, which has implications in medicinal chemistry and drug discovery (McAllister et al., 2003).

Structural and Molecular Interactions

Research into the crystal structures of compounds featuring sulfanyl acetamide groups reveals insights into molecular interactions and conformational dynamics. Studies on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, for example, provide valuable data on hydrogen bonding and molecular geometry, contributing to our understanding of molecular design principles (Subasri et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3S/c1-4-5-17-8-9(14-11(17)21-6-7(13)18)15(2)12(20)16(3)10(8)19/h4H,1,5-6H2,2-3H3,(H2,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXMMVLAGKLXIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid](/img/structure/B2561418.png)

![(1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B2561419.png)

![4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2561420.png)

![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride](/img/structure/B2561428.png)

![5-(Naphthalen-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561429.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2561434.png)

![N-cyclopropyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2561435.png)

![4-ethoxy-3-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2561439.png)